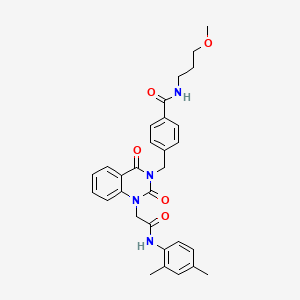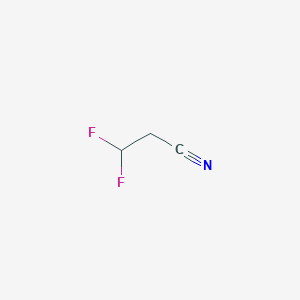![molecular formula C22H23N5O3 B2585440 7-[4-(ベンジルオキシ)-3-エトキシフェニル]-5-メチル-4,7-ジヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボキサミド CAS No. 536999-33-4](/img/structure/B2585440.png)
7-[4-(ベンジルオキシ)-3-エトキシフェニル]-5-メチル-4,7-ジヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic organic compound that has captured the attention of chemists and pharmacologists alike. This molecule is characterized by a unique triazolopyrimidine core, flanked by benzyloxy and ethoxyphenyl groups, which confer distinct physicochemical properties.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a versatile building block for the synthesis of complex molecules. Its reactivity and stability make it ideal for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biology, its analogs are investigated for their potential as enzyme inhibitors or modulators of biological pathways. They may interact with specific proteins, providing insights into cellular processes.
Medicine: The pharmaceutical industry explores its potential as a lead compound for drug development. Its unique structure allows for the design of derivatives with enhanced efficacy and reduced side effects.
Industry: Beyond academia, this compound finds applications in industrial chemistry, where it may be used in the formulation of new materials or as a catalyst in polymerization reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically begins with the preparation of the 1,2,4-triazole ring through the cyclization of appropriate precursors. Further steps involve the introduction of benzyloxy and ethoxyphenyl groups under controlled conditions, often using metal-catalyzed coupling reactions. Key intermediates are carefully purified to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production methods may utilize flow chemistry techniques for continuous synthesis, allowing for scalability and improved safety. Process optimization focuses on minimizing the use of hazardous reagents and maximizing the efficiency of each step, ensuring cost-effective large-scale production.
化学反応の分析
Types of Reactions: This compound undergoes various reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation techniques with palladium on carbon catalysts.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Common Reagents and Conditions: Typical reagents include bromine for halogenation, sodium borohydride for reductions, and Grignard reagents for nucleophilic additions. Reaction conditions such as temperature, solvent, and pH are optimized to favor the desired transformation.
Major Products Formed: Depending on the reaction, major products can vary from hydroxylated derivatives to completely reduced forms, providing a wide range of derivatives for further study.
作用機序
This compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The mechanism involves binding to the active site or allosteric sites, altering the conformation and activity of the target protein. Pathways affected include signal transduction and metabolic pathways, leading to varied biological outcomes.
類似化合物との比較
Compared to other triazolopyrimidine derivatives, 7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its specific substitutions, which enhance its solubility and stability. Similar compounds include:
5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine derivatives with different aryl groups.
Substituted phenyl derivatives influencing pharmacokinetics.
Each of these compounds brings a different aspect to the table, but the unique combination of benzyloxy and ethoxyphenyl groups in this molecule offers a distinct set of properties, making it a valuable subject of study.
There you have it. Got any more deep dives you want to do?
特性
IUPAC Name |
7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-3-29-18-11-16(9-10-17(18)30-12-15-7-5-4-6-8-15)20-19(21(23)28)14(2)26-22-24-13-25-27(20)22/h4-11,13,20H,3,12H2,1-2H3,(H2,23,28)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJYIOCJRFDRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)N)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2585358.png)

![3-(4-isopropoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2585362.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2585363.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide](/img/structure/B2585364.png)
![Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585365.png)

![N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2585372.png)
![3-[Bis(3-aminopropyl)amino]propanoic acid trihydrochloride](/img/structure/B2585374.png)
![1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2585375.png)
![3-methoxy-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2H-indazole-6-carboxamide](/img/structure/B2585376.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2585377.png)
![N'-(4-acetamidophenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2585378.png)

